![molecular formula C14H17F3N4O2S B2765830 3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2261212-77-3](/img/structure/B2765830.png)
3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile” appears to contain several functional groups. It has a piperazine ring, which is a common feature in many pharmaceutical drugs. The trifluoroethyl group is a type of alkyl group that contains fluorine atoms, which can greatly influence the compound’s properties. The sulfonyl group is a sulfur-containing group often found in some antibiotics and other drugs. The pyridine ring is a basic aromatic ring structure found in many important compounds, including some B vitamins and many drugs. The carbonitrile group (-C≡N) is a functional group present in many synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex. The presence of a piperazine ring, a trifluoroethyl group, a sulfonyl group, a pyridine ring, and a carbonitrile group means that the molecule may have multiple reactive sites. The electron-withdrawing nature of the trifluoroethyl and carbonitrile groups could make the molecule polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, the trifluoroethyl group could participate in nucleophilic substitution reactions, and the carbonitrile group might be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoroethyl group could increase the compound’s stability and lipophilicity .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2S/c1-13(2)9-20(10-14(15,16)17)6-7-21(13)24(22,23)12-4-3-5-19-11(12)8-18/h3-5H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQQYLRHJCNRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1S(=O)(=O)C2=C(N=CC=C2)C#N)CC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

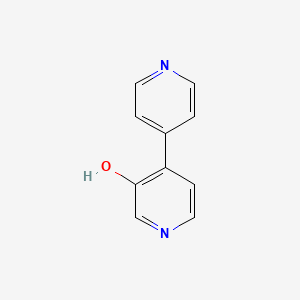
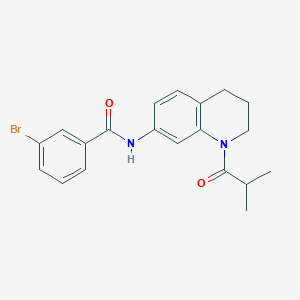
![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)
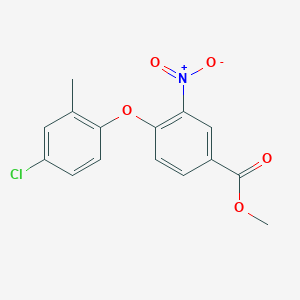
![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2765757.png)
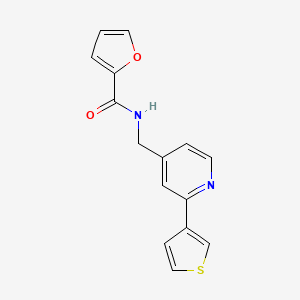
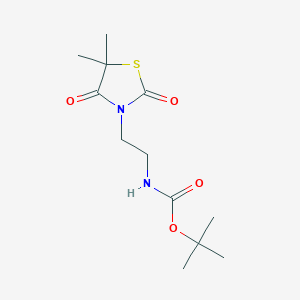
![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)
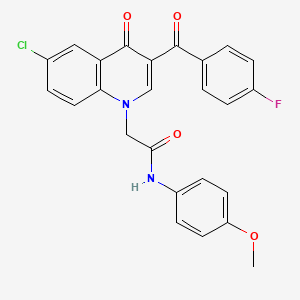

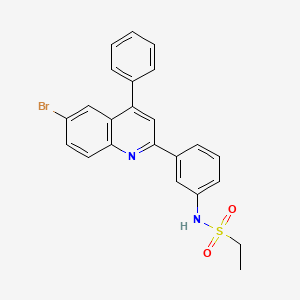
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2765769.png)